molecular formula C9H17ClO B12532886 1-Nonen-4-ol, 9-chloro- CAS No. 670227-74-4

1-Nonen-4-ol, 9-chloro-

Katalognummer: B12532886
CAS-Nummer: 670227-74-4
Molekulargewicht: 176.68 g/mol
InChI-Schlüssel: MOFMEPHHWOBYOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonen-4-ol, 9-chloro- is an organic compound with the molecular formula C9H17ClO This compound is characterized by a nonene backbone with a hydroxyl group at the fourth position and a chlorine atom at the ninth position

Vorbereitungsmethoden

The synthesis of 1-Nonen-4-ol, 9-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of 1-Nonen-4-ol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high purity and efficiency.

Analyse Chemischer Reaktionen

1-Nonen-4-ol, 9-chloro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Nonen-4-ol, 9-chloro- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Nonen-4-ol, 9-chloro- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

1-Nonen-4-ol, 9-chloro- can be compared with other similar compounds, such as:

    1-Nonen-4-ol: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-Nonen-4-ol, 9-bromo-: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    1-Nonen-4-ol, 9-iodo-:

The presence of the chlorine atom in 1-Nonen-4-ol, 9-chloro- makes it unique and influences its chemical behavior and applications.

Eigenschaften

CAS-Nummer

670227-74-4

Molekularformel

C9H17ClO

Molekulargewicht

176.68 g/mol

IUPAC-Name

9-chloronon-1-en-4-ol

InChI

InChI=1S/C9H17ClO/c1-2-6-9(11)7-4-3-5-8-10/h2,9,11H,1,3-8H2

InChI-Schlüssel

MOFMEPHHWOBYOA-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CCCCCCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.